molecular formula C7H12O3 B3325599 Tert-butyl oxirane-2-carboxylate CAS No. 2165950-95-6

Tert-butyl oxirane-2-carboxylate

Cat. No.: B3325599
CAS No.: 2165950-95-6
M. Wt: 144.17 g/mol
InChI Key: DPZMUWXOAMOYDT-UHFFFAOYSA-N
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Description

Research Significance of Oxirane-2-Carboxylate Derivatives in Modern Organic Synthesis

Oxirane-2-carboxylate derivatives, including the tert-butyl ester, are highly prized as building blocks in organic synthesis. Their utility stems from the strained three-membered epoxide ring, which is susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups and the construction of complex molecular architectures. mychemblog.com

These derivatives serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and natural products. jk-sci.com For instance, they are employed in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The ability to control the stereochemistry of the epoxide ring is particularly important, as it allows for the synthesis of enantiomerically pure compounds, a critical aspect in drug development.

The versatility of oxirane-2-carboxylate derivatives is further highlighted by their participation in various chemical transformations. Beyond simple ring-opening, they can undergo reductions, oxidations, and rearrangements to yield a plethora of other valuable compounds such as diols, hydroxy esters, and various substituted alcohols, amines, or ethers.

Historical Context of α,β-Epoxy Ester Chemistry and Evolution of Tert-butyl Oxirane-2-Carboxylate Studies

The foundation of α,β-epoxy ester chemistry was laid in 1904 by the French chemist Auguste Georges Darzens. wikipedia.orgscentspiracy.com His discovery, now known as the Darzens condensation or glycidic ester condensation, involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also referred to as a "glycidic ester". jk-sci.comwikipedia.orgscienceinfo.com This reaction was a significant breakthrough as it provided a general and reliable method for the synthesis of epoxides. scentspiracy.com

Initially, the Darzens reaction was primarily utilized for the synthesis of aldehydes and ketones through a homologation sequence involving saponification and decarboxylation of the resulting glycidic ester. organic-chemistry.org The stereochemical aspects of the reaction were not a primary focus in the early studies.

The evolution of α,β-epoxy ester chemistry saw a shift towards more controlled and stereoselective methods. The development of chiral catalysts and reagents has enabled the synthesis of specific stereoisomers of epoxy esters with high enantiomeric excess. This has been a crucial advancement for the application of these compounds in asymmetric synthesis.

While the initial focus was on simpler alkyl esters like methyl and ethyl esters, the use of the bulky tert-butyl group in this compound offers certain advantages. The tert-butyl group can influence the stereochemical outcome of reactions and can be removed under specific acidic conditions, providing a useful protecting group strategy in multi-step syntheses.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and its derivatives is vibrant and expanding. A significant area of focus is the development of new and more efficient synthetic methodologies. This includes the use of organocatalysis and phase-transfer catalysis to achieve high levels of stereoselectivity in the Darzens reaction and other epoxidation methods. organic-chemistry.orgbuchler-gmbh.com

Researchers are also exploring the application of these compounds in the synthesis of novel and complex molecules with potential biological activity. This includes the preparation of libraries of compounds for high-throughput screening in drug discovery programs. The reactivity of the epoxide ring continues to be exploited to create diverse molecular scaffolds.

Future directions in the field are likely to involve:

Development of Greener Synthetic Routes: A focus on using more environmentally benign reagents and solvents, as well as catalytic methods to improve atom economy.

Biocatalysis: The use of enzymes to catalyze the formation and transformation of epoxy esters with high enantioselectivity.

Applications in Materials Science: The incorporation of these functional epoxides into polymers and other materials to impart specific properties.

Advanced Stereocontrol: Further refinement of methods to control both relative and absolute stereochemistry in reactions involving this compound, leading to even more precise and efficient syntheses of complex target molecules.

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC NameThis compound nih.govsigmaaldrich.com
Molecular FormulaC7H12O3 nih.gov
Molecular Weight144.17 g/mol nih.gov
CAS Number92223-80-8 nih.govsigmaaldrich.com
Physical FormLiquid sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl oxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZMUWXOAMOYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92223-80-8
Record name tert-Butyl oxirane-2-carboxylate
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Synthetic Methodologies and Route Innovations for Tert Butyl Oxirane 2 Carboxylate

Established Synthetic Approaches to Oxirane-2-Carboxylates

The foundational methods for synthesizing oxirane-2-carboxylates, including the tert-butyl variant, have been well-established for decades. These approaches, namely the Darzens condensation and the epoxidation of unsaturated esters, remain relevant in modern synthesis due to their reliability and versatility.

Darzen's Condensation and Its Mechanistic Variants for Tert-butyl Oxirane-2-Carboxylate

The Darzens condensation, first reported by Auguste Georges Darzens in 1904, is a cornerstone reaction for the synthesis of α,β-epoxy esters, also known as glycidic esters. organic-chemistry.org The reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. organic-chemistry.orgmdpi.com For the synthesis of this compound, this typically involves the reaction of an aldehyde with tert-butyl chloroacetate (B1199739) or tert-butyl bromoacetate.

The generally accepted mechanism proceeds through several key steps. organic-chemistry.orgnih.gov First, a strong base abstracts a proton from the α-carbon of the haloester, forming a resonance-stabilized enolate. organic-chemistry.orgelsevierpure.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a halohydrin intermediate. nih.gov An subsequent intramolecular SN2 reaction, where the newly formed alkoxide displaces the adjacent halide, leads to the formation of the epoxide ring. organic-chemistry.org

The choice of base is critical and can influence the reaction's efficiency. Common bases include sodium ethoxide, potassium tert-butoxide, and sodium amide. elsevierpure.com In some instances, phosphazene superbases have been employed to promote the Darzens condensation under mild conditions, affording α,β-epoxy esters in nearly quantitative yields. crdeepjournal.org The use of ionic liquids as a medium has also been explored, with sodium tert-butoxide facilitating the reaction at room temperature; however, reactions with tert-butyl 2-chloroacetate have shown low stereoselectivity, yielding mixtures of cis and trans products. nih.gov

The stereochemical outcome of the Darzens condensation can be complex, often resulting in a mixture of diastereomers (cis and trans). mdpi.com The ratio of these isomers is influenced by factors such as the nature of the reactants, the solvent, and the reaction temperature. For example, the condensation of benzaldehyde (B42025) with tert-butyl chloroacetate can produce a mixture of cis- and trans-tert-butyl-3-phenyloxirane-2-carboxylate. nih.gov

Table 1: Examples of Darzens Condensation for the Synthesis of Tert-butyl Glycidic Esters

AldehydeHaloesterBaseSolventProduct(s)YieldReference
Benzaldehydetert-Butyl chloroacetateSodium tert-butoxide[bmim][BF4]cis/trans-tert-Butyl-3-phenyloxirane-2-carboxylate60% (cis/trans mixture) nih.gov
4-Bromobenzaldehydetert-Butyl chloroacetateCyclopropenimine IAcetonitrile (B52724)tert-Butyl 3-(4-bromophenyl)oxirane-2-carboxylate34% researchgate.net
Anisaldehyde(-)-trans-2-Phenylcyclohexyl chloroacetate-THF(-)-trans-2-Phenylcyclohexyl 3-(4-methoxyphenyl)oxirane-2-carboxylate- elsevierpure.com

Epoxidation of Unsaturated Ester Precursors to this compound

An alternative and widely used strategy for the synthesis of this compound involves the epoxidation of the corresponding α,β-unsaturated ester, namely tert-butyl acrylate (B77674) or tert-butyl crotonate. nih.gov This method circumvents the sometimes-problematic stereochemical control of the Darzens condensation by starting with a pre-formed carbon-carbon double bond.

The epoxidation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. The reaction generally proceeds by the electrophilic attack of the peroxy acid on the electron-rich double bond of the unsaturated ester. This approach is advantageous as it often leads to the desired epoxide in good yield under relatively mild conditions. For instance, the epoxidation of butyl acrylate with m-CPBA in dichloromethane (B109758) at low temperatures (0–5°C) can produce butyl (2R)-oxirane-2-carboxylate with high enantiomeric excess, minimizing racemization.

Other oxidizing agents can also be employed. For example, tert-butyl hydroperoxide (TBHP) is a versatile oxidant used in various epoxidation reactions, often in the presence of a metal catalyst. organic-chemistry.org The choice of oxidant and reaction conditions can be tailored to the specific substrate and desired outcome.

Advanced Synthetic Strategies for Tailored this compound Derivatives

Building upon the established methods, significant research has focused on developing advanced synthetic strategies to control the stereochemistry of this compound and its derivatives. The synthesis of specific enantiomers and diastereomers is crucial for applications in areas such as pharmaceutical synthesis, where biological activity is often stereospecific.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The demand for enantiomerically pure compounds has driven the development of stereoselective methods for the synthesis of glycidic esters. These strategies aim to produce a single enantiomer or diastereomer with high selectivity, avoiding the need for challenging and often inefficient separation of stereoisomers.

Asymmetric epoxidation of α,β-unsaturated esters is a powerful tool for accessing enantiomerically enriched glycidic esters. organic-chemistry.org This approach utilizes a chiral catalyst to control the facial selectivity of the epoxidation reaction, leading to the preferential formation of one enantiomer over the other.

A notable example is the use of chiral yttrium-biaryldiol complexes for the catalytic asymmetric epoxidation of α,β-unsaturated esters. nih.govelsevierpure.com These catalysts, generated in situ from components like Y(OiPr)₃, a chiral biphenyldiol ligand, and a phosphine (B1218219) or arsine oxide, have demonstrated high enantioselectivities and good yields for a variety of substrates. nih.gov For β-aryl α,β-unsaturated esters, an yttrium-biphenyldiol catalyst can achieve enantiomeric excesses (ee) of up to 99%. organic-chemistry.orgnih.gov For β-alkyl substituted systems, a catalyst system based on yttrium, BINOL, and triphenylphosphine (B44618) oxide has proven effective, yielding up to 97% ee. nih.gov The catalyst loading can often be kept low (0.5-2 mol%), highlighting the efficiency of these systems. nih.gov

Another well-known method is the Sharpless asymmetric epoxidation, which is highly effective for the enantioselective epoxidation of allylic alcohols using tert-butyl hydroperoxide as the oxidant in the presence of a titanium isopropoxide and a chiral diethyl tartrate ligand. mdpi.com While this method is specific to allylic alcohols, it provides a reliable route to chiral epoxy alcohols, which can be further functionalized.

Table 2: Chiral Catalysis in Asymmetric Epoxidation of Unsaturated Esters

Unsaturated Ester SubstrateCatalyst SystemOxidantEnantiomeric Excess (ee)Reference
β-Aryl α,β-unsaturated estersY(OiPr)₃ / Chiral Biphenyldiol / Ph₃AsO-≤99% organic-chemistry.orgnih.gov
β-Alkyl α,β-unsaturated estersY(OiPr)₃ / BINOL / Ph₃PO-≤97% nih.gov
Allylic AlcoholsTi(OiPr)₄ / Diethyl Tartratetert-Butyl hydroperoxideHigh mdpi.com

Phase-transfer catalysis (PTC) offers a practical and efficient method for conducting reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org In the context of glycidic ester synthesis, PTC can be employed in the Darzens condensation to facilitate the reaction between an α-haloester (in the organic phase) and a base (in the aqueous phase).

The use of chiral phase-transfer catalysts has emerged as a promising strategy for achieving enantioselective and diastereoselective synthesis. These catalysts, often derived from cinchona alkaloids, can create a chiral environment around the reacting species, influencing the stereochemical outcome of the reaction. austinpublishinggroup.com For the diastereoselective formation of glycidates, the chiral PTC can selectively recognize and stabilize one of the diastereomeric transition states or intermediates, leading to the preferential formation of one diastereomer. mdpi.com

While the direct application of chiral PTC for the highly diastereoselective synthesis of this compound itself is an area of ongoing research, the principles have been successfully applied to related systems. For example, in the asymmetric alkylation of glycine (B1666218) derivatives, chiral phase-transfer catalysts have been used to produce α-alkyl-α-amino acids with high enantiomeric excess. nih.gov This demonstrates the potential of chiral PTC to control stereochemistry in reactions involving enolates, which are key intermediates in the Darzens condensation. The development of highly diastereoselective and enantioselective Darzens reactions using chiral phase-transfer catalysts remains a significant goal in organic synthesis. mdpi.com

Implementation of Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of this compound. This involves developing processes that are more environmentally friendly, safer, and more efficient in their use of resources. Key areas of innovation include the use of alternative reaction media, improving the atom economy of synthetic routes, and leveraging advanced manufacturing technologies like flow chemistry.

Solvent-Free and Mechanochemical Approaches

A significant focus in greening the synthesis of this compound has been the reduction or elimination of volatile and hazardous organic solvents. Solvent-free and mechanochemical methods are at the forefront of this effort.

Mechanochemistry, which utilizes mechanical energy to drive chemical reactions, offers a compelling alternative to traditional solvent-based methods. researchgate.net Techniques such as ball milling can facilitate the synthesis of esters and other organic compounds without the need for a bulk solvent medium. researchgate.netmdpi.com A novel and efficient method for the synthesis of tert-butyl esters using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) has been developed using electromagnetic milling, a solvent-free and base-free approach that does not require additional heating. rsc.org This method is particularly advantageous for sensitive molecules. rsc.org

Solvent-free synthesis not only minimizes waste but can also lead to different reaction kinetics and product selectivities. Research has demonstrated the feasibility of performing various organic transformations in a solvent-free environment, often resulting in high yields. researchgate.net These approaches align with the core principles of green chemistry by reducing pollution at its source.

Atom-Economical Methodologies and Their Evaluation

Atom economy is a key metric in green chemistry, measuring the efficiency with which atoms from the reactants are incorporated into the desired product. nih.govwikipedia.org The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. rsc.orgscranton.edu

The synthesis of this compound can be evaluated based on this principle. Different synthetic routes will have varying atom economies. For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions. rsc.org

Table 1: Evaluation of Atom Economy for a Hypothetical Synthesis Route

ReactantMolecular Weight ( g/mol )MolesMass (g)
Reactant A 100.001100.00
Reactant B 50.00150.00
Desired Product 144.171144.17
Byproduct 5.8315.83

Calculation:

Total Mass of Reactants: 100.00 g + 50.00 g = 150.00 g

Mass of Desired Product: 144.17 g

Percent Atom Economy: (144.17 g / 150.00 g) * 100% = 96.11%

This table presents a hypothetical scenario for illustrative purposes.

Even with a high chemical yield, a reaction can have a poor atom economy if it generates significant byproducts. rsc.orgprimescholars.com Therefore, selecting starting materials and reaction pathways that maximize the incorporation of all reactant atoms into the final product is a critical aspect of green synthesis design. wikipedia.org

Flow Chemistry Applications in Oxirane-2-Carboxylate Synthesis

Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages for the synthesis of oxirane-2-carboxylates. researchgate.netqub.ac.uk This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety. beilstein-journals.orgflinders.edu.au

The epoxidation of alkenes, a key step in many routes to oxirane-2-carboxylates, has been successfully implemented in flow systems. qub.ac.ukqub.ac.uknih.gov Continuous flow processes can offer an inexpensive, sustainable, and scalable route to epoxides. qub.ac.ukqub.ac.uk For example, the synthesis of poly(acrylic acid) has been studied in a continuous flow reactor to efficiently screen reaction parameters and establish a basis for scale-up. rsc.org Similarly, the polymerization of acrylates like butyl acrylate has been demonstrated in flow reactors, highlighting the enhanced control over the process. google.com

The use of tube-in-tube gas-permeable membrane reactors has also been explored for gas-liquid reactions in flow, such as the carboxylation of organometallic reagents with carbon dioxide to form carboxylic acids, demonstrating the versatility of this technology. durham.ac.uk The benefits of flow chemistry, including improved safety, efficiency, and scalability, make it a highly attractive approach for the modern synthesis of this compound and related compounds. acs.orgacs.org

Design and Optimization of Precursor Compounds for this compound Synthesis

The efficient and sustainable synthesis of this compound is intrinsically linked to the design and optimization of its precursor compounds. researchgate.net Key precursors include tert-butyl acrylate and α-halo esters like tert-butyl chloroacetate.

One of the classical methods for synthesizing α,β-epoxy esters is the Darzens condensation, which involves the reaction of a ketone or aldehyde with an α-halo ester in the presence of a base. mychemblog.comyoutube.com The yield and selectivity of this reaction are highly dependent on the choice of base, solvent, and reaction temperature. mychemblog.comgoogle.com For instance, the condensation can be carried out in a temperature range of -20°C to +10°C to achieve good selectivity and yield. google.com

The synthesis of the precursor tert-butyl acrylate itself is a target for optimization. Efficient production processes for butyl acrylate, for example, have been designed using reactive distillation coupled with azeotropic distillation or pervaporation to improve economic and environmental performance. researchgate.net Furthermore, the polymerization of tert-butyl acrylate is a well-studied process, and methods for the subsequent cleavage of the tert-butyl group to yield poly(acrylic acid) have been optimized. cmu.edunih.govacs.org While trifluoroacetic acid is commonly used, it may not lead to complete deprotection. nih.govacs.org

Reaction Mechanisms and Chemical Transformations of Tert Butyl Oxirane 2 Carboxylate

Epoxide Ring-Opening Reactions of Tert-butyl Oxirane-2-Carboxylate

The reactivity of this compound is dominated by the cleavage of the highly strained epoxide ring. This can be achieved through both nucleophilic and acid-catalyzed pathways, each with distinct mechanistic features and outcomes.

Nucleophilic Ring-Opening Pathways

Under basic or neutral conditions, the ring-opening of epoxides proceeds via a nucleophilic attack. d-nb.info This reaction is a classic example of an S(_N)2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond. libretexts.org The significant ring strain of the epoxide facilitates this reaction, making the ether oxygen a viable leaving group, which is not typical for other types of ethers. libretexts.orglibretexts.org

The regioselectivity of the nucleophilic attack on an unsymmetrical epoxide like this compound is a critical aspect of its reactivity. In base-catalyzed or neutral conditions, the nucleophilic attack predominantly occurs at the less sterically hindered carbon atom. d-nb.infolibretexts.orglibretexts.org This preference is a hallmark of the S(_N)2 mechanism, where steric hindrance plays a crucial role in determining the site of attack. d-nb.info Therefore, for this compound, nucleophiles will preferentially attack the C3 carbon (the carbon not bearing the carboxylate group).

Quantum chemical analyses have confirmed that under basic conditions, the regioselectivity is governed by steric (Pauli) repulsion. d-nb.info The interaction between the incoming nucleophile and the epoxide is strong, and the steric repulsion between the nucleophile and the substituents on the epoxide directs the attack to the less substituted position. d-nb.info

The stereochemistry of the reaction is also well-defined. The nucleophilic attack occurs from the backside of the carbon-oxygen bond, resulting in an inversion of configuration at the center of attack. This leads to the formation of a trans product, where the nucleophile and the newly formed hydroxyl group are on opposite sides of the original epoxide plane. libretexts.orglibretexts.org

A variety of nucleophiles can be employed in the ring-opening of this compound, including amines, thiols, halides, and carbanions (e.g., Grignard reagents). libretexts.org The reaction with Grignard reagents is particularly useful as it allows for the formation of a new carbon-carbon bond and results in a primary alcohol after workup. libretexts.org

NucleophileProduct TypeRegioselectivityStereochemistry
Hydroxide (B78521) (OH⁻)1,2-DiolAttack at less substituted carbontrans
Alkoxides (RO⁻)Alkoxy alcoholAttack at less substituted carbontrans
Amines (RNH₂)Amino alcoholAttack at less substituted carbontrans
Thiols (RSH)Thioether alcoholAttack at less substituted carbontrans
Grignard Reagents (RMgX)Primary alcohol (after protonation)Attack at less substituted carbontrans

The nature of the nucleophile and the reaction conditions significantly influence the outcome of the ring-opening reaction. Strong, "hard" nucleophiles, such as primary amines and hydroxides, readily attack the less hindered carbon of the epoxide. The reaction temperature can also play a role, with elevated temperatures sometimes required for less reactive nucleophiles. libretexts.org

In some cases, the presence of certain catalysts can alter the regioselectivity. For instance, in related 2,3-epoxy alcohols, the use of titanium isopropoxide can direct the nucleophilic attack to the C3 position. clockss.org While not directly involving this compound, this highlights the potential to influence regioselectivity through the choice of reagents.

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the mechanism of epoxide ring-opening is more complex and can exhibit characteristics of both S(_N)1 and S(_N)2 pathways. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the epoxide oxygen, which makes it a much better leaving group. masterorganicchemistry.com This protonation also activates the epoxide ring towards nucleophilic attack.

The regioselectivity of acid-catalyzed ring-opening depends on the substitution pattern of the epoxide. libretexts.org For epoxides with primary and secondary carbons, the nucleophile still tends to attack the less substituted carbon, following an S(_N)2-like pathway. libretexts.org However, if one of the carbons is tertiary, the nucleophilic attack preferentially occurs at the more substituted carbon. libretexts.orgmasterorganicchemistry.com This is because the transition state has significant carbocationic character, and the positive charge is better stabilized on the more substituted carbon. masterorganicchemistry.comkhanacademy.org

In the case of this compound, the C2 carbon is secondary and is adjacent to an electron-withdrawing carboxylate group, while the C3 carbon is also secondary. Therefore, the regioselectivity can be influenced by a combination of steric and electronic factors. The protonated epoxide can be thought of as having a partial positive charge distributed across the two carbons of the ring. The stability of this partial carbocation character influences the site of nucleophilic attack. khanacademy.org

The stereochemistry of the acid-catalyzed ring-opening also results in a trans product, as the nucleophile attacks from the side opposite to the protonated oxygen. libretexts.orgyoutube.com

ConditionNucleophilePredominant Site of AttackMechanistic Character
Acidic (e.g., H₃O⁺)WaterLess substituted carbon (S(_N)2-like) or More substituted carbon (S(_N)1-like)S(_N)1/S(_N)2 intermediate
Anhydrous HXHalideLess substituted carbon (S(_N)2-like) or More substituted carbon (S(_N)1-like)S(_N)1/S(_N)2 intermediate

Transformations Involving the Ester Moiety of this compound

While the epoxide ring is the primary site of reactivity, the tert-butyl ester group can also undergo chemical transformations.

Reduction Reactions to Corresponding Alcohols and Aldehydes

The ester functionality of this compound can be reduced to the corresponding primary alcohol or aldehyde. The choice of reducing agent is crucial to achieve the desired product and to avoid unwanted reactions with the epoxide ring.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester to a primary alcohol. However, LiAlH₄ can also open the epoxide ring. Therefore, careful control of reaction conditions is necessary to achieve selectivity.

Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), are often used to reduce esters to aldehydes at low temperatures. It is plausible that under controlled conditions, DIBAL-H could selectively reduce the ester group of this compound to the corresponding aldehyde while leaving the epoxide ring intact.

The tert-butyl group of the ester can also be cleaved under acidic conditions to yield the corresponding carboxylic acid. organic-chemistry.org This deprotection is a common transformation for tert-butyl esters. organic-chemistry.org

ReagentProductNotes
Lithium Aluminum Hydride (LiAlH₄)Primary AlcoholCan also open the epoxide ring.
Diisobutylaluminium Hydride (DIBAL-H)AldehydeTypically requires low temperatures for selectivity.
Acid (e.g., TFA, H₃PO₄)Carboxylic AcidDeprotection of the tert-butyl group. organic-chemistry.org

Hydrolysis and Saponification Processes

The term hydrolysis, in the context of this compound, can refer to two distinct processes: the cleavage of the ester linkage or the opening of the epoxide ring.

Saponification of the Ester Group: Saponification is the base-promoted hydrolysis of an ester. When treated with an aqueous base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the tert-butoxide anion (t-BuO⁻) to yield a carboxylic acid. masterorganicchemistry.com In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the corresponding carboxylate salt. masterorganicchemistry.com An acidic workup is required in a subsequent step to neutralize the carboxylate and generate the free oxirane-2-carboxylic acid. masterorganicchemistry.com The entire process is effectively irreversible because the final deprotonation step drives the equilibrium forward. masterorganicchemistry.com

Hydrolysis of the Oxirane Ring: The epoxide ring can also undergo hydrolysis, typically under acidic or enzymatic conditions, to yield a diol. In biological contexts, enzymes known as epoxide hydrolases catalyze the addition of water across the epoxide, converting it into a diol. This reactivity makes the compound a useful model substrate for studying the mechanisms of these enzymes.

ProcessReagents & ConditionsFunctional Group TargetedPrimary Product
Saponification1. NaOH (aq) or LiOH (aq), Heat 2. H₃O⁺ (acid workup)Tert-butyl esterOxirane-2-carboxylic acid
Epoxide HydrolysisH₃O⁺ (aq) or Epoxide Hydrolase EnzymesOxirane RingTert-butyl 2,3-dihydroxypropanoate

Advanced Derivatization and Functionalization Strategies of this compound

Derivatization is a technique used to convert a chemical compound into a product of similar structure, called a derivative. greyhoundchrom.com For this compound, its bifunctional nature makes it an ideal substrate for advanced derivatization, enabling the synthesis of complex molecules. The epoxide ring serves as an electrophilic handle for introducing a wide variety of substituents via nucleophilic ring-opening reactions, while the tert-butyl ester acts as a robust protecting group for the carboxylic acid functionality.

Formation of Novel Heterocyclic Systems

The epoxide ring of this compound is a powerful precursor for the synthesis of various heterocyclic systems. The strategy involves a nucleophilic attack on one of the epoxide carbons, followed by an intramolecular cyclization event.

For instance, reaction with nitrogen-based nucleophiles, such as primary amines or ammonia, can lead to the formation of amino alcohol intermediates. These intermediates can be further manipulated to cyclize into nitrogen-containing heterocycles. A prime example is the synthesis of substituted azetidines, which are four-membered heterocyclic rings. bldpharm.com The reaction of this compound with an appropriate amine can initiate a sequence leading to structures like tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate. bldpharm.com Similarly, reactions with other bifunctional nucleophiles can yield five- or six-membered rings like piperidines and morpholines, depending on the nature of the nucleophile and the reaction conditions.

Nucleophile/ReagentPotential IntermediateResulting Heterocyclic System
Ammonia (NH₃) / Primary Amines (R-NH₂)β-amino-α-hydroxy acid esterAzetidines, Piperidines
Hydrazine (N₂H₄)Hydrazino-alcohol derivativePyrazolidines
Thiols (R-SH) with a second nucleophilic groupThio-alcohol derivativeThiazolidines, Thianes

Strategic Modifications for Peptidomimetic Design

Peptidomimetics are compounds designed to mimic natural peptides, often with improved stability or receptor-binding properties. mdpi.com A successful peptidomimetic design often requires the incorporation of conformationally constrained or unnatural amino acids. mdpi.com this compound serves as a valuable chiral building block for creating such structures.

The key strategy involves the regioselective and stereoselective ring-opening of the epoxide with a chosen nucleophile, which ultimately becomes the side chain of a novel amino acid analogue. The tert-butyl ester group functions as a protecting group for the carboxylic acid, preventing its interference in other reactions and allowing for its deprotection under mild acidic conditions later in the synthesis. mdpi.com For example, reaction with organocuprates, azides, or other carbon and heteroatom nucleophiles can introduce a wide array of functionalities. After the ring-opening, the resulting α-hydroxy-β-substituted ester can be further modified, for instance, by converting the hydroxyl group to an amino group, to generate the final peptidomimetic building block.

Nucleophile for Ring-OpeningIntroduced Side Chain FunctionalityRelevance to Peptidomimetic Design
Azide (e.g., NaN₃)Azido group (-N₃)Precursor to an amino group for synthesizing β-amino acids.
Organocuprates (R₂CuLi)Alkyl or Aryl group (-R)Creates non-natural side chains (e.g., mimics of Phenylalanine, Leucine).
Thiols (R-SH)Thioether group (-SR)Mimics the side chain of Methionine or Cysteine.

Stereochemical Aspects and Control in Tert Butyl Oxirane 2 Carboxylate Research

Enantiomeric and Diastereomeric Control in Synthetic Strategies

The synthesis of enantiomerically pure or enriched tert-butyl oxirane-2-carboxylate is a key focus of research, with several strategies developed to control its stereochemistry. Asymmetric epoxidation of prochiral alkenes is a primary method for achieving enantioselectivity. wikipedia.org

One of the most prominent methods is the Sharpless asymmetric epoxidation , which utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (t-BHP) as the oxidant. youtube.comyoutube.com This method is particularly effective for allylic alcohols, where the hydroxyl group directs the epoxidation. youtube.comyoutube.com By selecting either (+)-DET or (-)-DET, it is possible to selectively synthesize either enantiomer of the resulting epoxy alcohol with high enantiomeric excess (ee). youtube.com

Another significant approach is the Jacobsen-Katsuki epoxidation , which employs a chiral manganese-salen complex as the catalyst. wikipedia.org This method is effective for the epoxidation of cis-disubstituted and conjugated alkenes. youtube.com

Furthermore, organocatalysis has emerged as a powerful tool for asymmetric epoxidation. Chiral ketones, for instance, can catalyze the epoxidation of unfunctionalized olefins with high enantioselectivity. nih.gov

The following table summarizes some key asymmetric epoxidation methods:

Table 1: Asymmetric Epoxidation Methods
Method Catalyst System Substrate Scope Key Features
Sharpless Epoxidation Ti(OiPr)₄, (+)- or (-)-DET, t-BHP Allylic alcohols High enantioselectivity, predictable stereochemistry based on DET enantiomer. youtube.comyoutube.com
Jacobsen-Katsuki Epoxidation Chiral Mn-salen complex cis-Disubstituted and conjugated alkenes Effective for a range of unfunctionalized alkenes. wikipedia.orgyoutube.com

| Shi Epoxidation | Chiral ketone (e.g., fructose-derived) | Various unfunctionalized olefins | Metal-free, uses potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. wikipedia.org |

Diastereoselective control is also crucial when the substrate already contains a chiral center. In such cases, the existing stereocenter can direct the approach of the oxidizing agent, leading to the preferential formation of one diastereomer. This substrate-controlled diastereoselectivity is a common strategy in the synthesis of complex molecules. mdpi.com

Impact of Stereochemistry on Reaction Pathways and Product Selectivity

The stereochemistry of this compound profoundly influences the pathways of its subsequent reactions, particularly nucleophilic ring-opening. The strained three-membered ring of the epoxide is susceptible to attack by nucleophiles, and the stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the nucleophile. researchgate.net

Under SN2 conditions , the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to an inversion of configuration at that center. researchgate.net This is a stereospecific process. For example, the ring-opening of a cis-epoxide will yield a trans-product, and vice-versa. youtube.com The regioselectivity of the attack (i.e., which carbon of the epoxide is attacked) is influenced by both steric and electronic factors. In the case of this compound, the bulky tert-butyl ester group can sterically hinder the attack at the C2 position, favoring attack at the C3 position.

The stereochemistry of the starting epoxide dictates the absolute configuration of the product. For instance, ring-opening of (R)-tert-butyl oxirane-2-carboxylate with a nucleophile will lead to a specific enantiomer of the product, while the (S)-enantiomer will yield the opposite enantiomer of the product. This principle is fundamental in asymmetric synthesis, where the epoxide serves as a chiral building block.

The presence of activating groups on the epoxide can also influence the reaction pathway. For example, aryl-substituted epoxides can be activated towards ring-opening at the benzylic position. nih.gov

Isomerization Phenomena in Substituted Oxirane-2-Carboxylate Systems

Under certain conditions, substituted oxirane-2-carboxylates can undergo isomerization. This can be an unintended side reaction or a synthetically useful transformation. For example, some oxetane-carboxylic acids, which are four-membered ring analogues, have been observed to be unstable and can isomerize to lactones. nih.govic.ac.uk While not directly involving this compound, this highlights the potential for rearrangement in strained ring systems containing a carboxylic acid or ester functionality.

The mechanism of such isomerizations can be complex and may be influenced by factors such as temperature, pH, and the presence of catalysts. nih.gov In some cases, the isomerization can proceed through an intramolecular nucleophilic attack of the carboxylate group on the epoxide ring, leading to the formation of a lactone.

Techniques for the Separation and Isolation of Stereoisomers of this compound

When a synthesis does not produce a single enantiomer, the separation of the resulting stereoisomers is necessary. Several techniques are employed for the resolution of racemic mixtures of chiral epoxides like this compound.

Chiral chromatography , particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful and widely used method for separating enantiomers. The different interactions of the two enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation.

Kinetic resolution is another important strategy. This method relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. youtube.com For example, in a Sharpless asymmetric epoxidation of a racemic allylic alcohol, one enantiomer may react significantly faster than the other, leaving the unreacted enantiomer in high enantiomeric excess. youtube.com Similarly, the hydrolytic kinetic resolution (HKR) of terminal epoxides, often catalyzed by chiral cobalt-salen complexes, is a highly effective method for obtaining enantiomerically enriched epoxides and their corresponding diols.

Diastereomeric resolution involves reacting the racemic epoxide with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties (e.g., solubility, boiling point), they can be separated by conventional techniques like crystallization or chromatography. After separation, the resolving agent is cleaved to yield the individual enantiomers of the epoxide.

The choice of separation technique depends on factors such as the scale of the separation, the desired level of enantiomeric purity, and the chemical properties of the compound.

Computational and Theoretical Investigations of Tert Butyl Oxirane 2 Carboxylate

Quantum-Chemical Calculations on Synthesis and Reactivity Profiles

Quantum-chemical calculations offer a molecular-level understanding of the factors governing the synthesis and reactivity of tert-butyl oxirane-2-carboxylate. These calculations can map out reaction pathways, identify key intermediates, and predict the likelihood of different chemical transformations.

Density Functional Theory (DFT) is a powerful quantum-mechanical method used to investigate the electronic structure of molecules. It is widely applied to study the energetics of reaction pathways and the geometry of transition states, providing critical information about reaction feasibility and selectivity.

In the context of oxirane-2-carboxylate derivatives, DFT calculations have been instrumental. For instance, studies on related compounds have utilized DFT to compute the energies of transition states in reactions such as ring-opening or cycloadditions. It has been used to analyze the migratory insertion step in reactions, identifying it as the rate-determining and selectivity-determining step. acs.org By calculating the energy barriers for different potential pathways, researchers can predict which reaction is more likely to occur. For example, in the ring-opening of an epoxide with an amine catalyzed by a metal-organic framework, QM/MM calculations (a hybrid method often employing DFT for the quantum mechanics part) have shown that the first ring-opening step is rate-limiting. rsc.org Such calculations can reveal subtle, non-covalent interactions, like CH–π interactions, that stabilize one transition state over another, thereby explaining the observed enantioselectivity. rsc.org DFT is also used to analyze the conformational preferences of the molecule, as seen in studies on potassium (R)-oxirane-2-carboxylate, which provide insight into the stable arrangements of the oxirane and carboxylate groups.

Semi-empirical methods, such as Austin Model 1 (AM1), represent a computationally less expensive alternative to ab initio methods like DFT. wikipedia.orgucsb.edu These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them suitable for larger molecular systems and for preliminary, rapid screening of reaction pathways. wikipedia.org

AM1, developed by Michael Dewar and his group, improves upon earlier methods like MNDO by modifying the core-core repulsion terms to better handle intermolecular interactions, though some weaknesses remain. wikipedia.orgucsb.edu In mechanistic studies, AM1 can be used for geometry optimization of reactants, products, and transition states, which can then be further refined using higher-level methods like DFT. researchgate.net For epoxides, AM1 can be employed to perform an initial exploration of the potential energy surface for a given reaction, such as nucleophilic ring-opening. By calculating the heats of formation for various species along a proposed reaction coordinate, researchers can identify potential intermediates and estimate activation barriers. researchgate.net While their accuracy can be variable if the molecule under study differs significantly from the parameterization set, their speed makes them valuable for analyzing complex reaction mechanisms involving multiple steps and intermediates. wikipedia.org

MethodBasisKey Features
AM1 NDDO ApproximationImproved core-core repulsion over MNDO; computationally fast.
PM3 NDDO ApproximationRe-parameterization of AM1; often gives less repulsive non-bonded interactions. researchgate.net
MNDO NDDO ApproximationKnown for underestimating intermolecular repulsion (e.g., hydrogen bonds). ucsb.edu

Molecular Dynamics (MD) Simulations of Epoxide Ring-Opening and Solvent Effects

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes like conformational changes and reaction dynamics in solution.

MD simulations have been used to assess the stability of complexes formed between oxirane-2-carboxylate derivatives and biological macromolecules, such as enzymes. In such studies, the simulation tracks the movements of the ligand within the binding site over time, providing information on the stability of the crucial interactions observed in static docking models. wikipedia.org For the epoxide ring-opening reaction, MD simulations can model the process in the presence of explicit solvent molecules. This is crucial as solvent molecules can play a significant role by stabilizing charged intermediates and transition states, thereby affecting the reaction rate and mechanism. Car–Parrinello molecular dynamics (CPMD), for example, has been used to simulate the ring-opening of oxirane, providing detailed information on the evolution of bond lengths and angles over the course of the reaction. uni-muenchen.de These simulations help to understand how the surrounding environment influences the reaction pathway, a factor that is critical for translating theoretical predictions into real-world chemical synthesis.

Analysis of Electronic Properties and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as the electron-donating orbital (nucleophile), while the LUMO is the electron-accepting orbital (electrophile). rsc.org

DFT calculations are commonly used to determine the energies and shapes of these frontier orbitals for this compound and its analogs. The energy gap between the HOMO and LUMO is a particularly important parameter, as it correlates with the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In studies of oxirane-2-carboxylate derivatives, FMO analysis has predicted that certain compounds should be more chemically stable based on their larger energy gaps. This type of analysis is predictive, helping to identify which molecules in a series are likely to be more or less reactive.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
Derivative 2-3a-7.21-0.876.34
Derivative 2-3c-6.89-1.115.78
Data derived from a study on related 3-aryloxirane-2-carboxylate derivatives, illustrating the application of FMO analysis. The higher energy gap for derivative 2-3a suggests greater chemical stability.

Conformational Analysis and Isomeric Stability Studies

The three-dimensional shape (conformation) of a molecule influences its physical properties and chemical reactivity. For this compound, conformational analysis involves understanding the spatial arrangement of the bulky tert-butyl group relative to the strained oxirane ring.

Computational studies, particularly using DFT, have been performed on closely related structures like potassium (R)-oxirane-2-carboxylate. These studies reveal that the three-membered oxirane ring is nearly planar, a consequence of its inherent geometric constraints. The carboxylate group attached to it also tends to be planar. A key conformational parameter is the dihedral angle between the plane of the oxirane ring and the plane of the carboxylate group. This angle is adjusted to minimize steric hindrance and optimize electronic interactions. The large tert-butyl group imposes significant steric demands, influencing the preferred orientation of the ester functional group. Its presence likely restricts the rotation around the C-O single bond of the ester, favoring conformations that place the bulky group away from the oxirane ring to reduce steric strain.

Molecular FragmentConformational FeatureInfluencing Factors
Oxirane Ring Rigid, nearly planar structureInherent ring strain; sp³ hybridization with distorted bond angles.
Carboxylate Group Planar configurationπ-system of the C=O bond.
tert-Butyl Group Bulky, sterically demandingInfluences the dihedral angle of the ester to minimize steric repulsion.

Molecular Modeling for Mechanistic Elucidation and Prediction

Molecular modeling encompasses the full range of computational techniques (DFT, MD, semi-empirical methods) used to build and test models of chemical systems and reactions. It serves as a unifying approach to elucidate and predict the behavior of this compound.

For mechanistic elucidation, modeling is used to map the entire reaction coordinate of processes like the nucleophilic ring-opening of the epoxide. This involves:

Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and products.

Transition State Searching: Using methods like DFT to locate the highest energy point along the reaction pathway, which defines the activation energy.

Intermediate Identification: Locating any stable intermediates that may form during the reaction.

Environmental Effects: Using MD or continuum solvent models to understand how the solvent or a catalyst influences the reaction energetics.

By combining these approaches, a comprehensive model of the reaction mechanism can be constructed. For example, molecular docking and subsequent MD simulations can predict how a molecule like an oxirane-2-carboxylate derivative might bind to an enzyme, while DFT and FMO analysis can explain the intrinsic reactivity that allows the reaction to proceed. wikipedia.org This predictive power is a key advantage of computational modeling, guiding experimental work by identifying promising reaction conditions or predicting the most likely products of a new reaction.

Applications in Advanced Organic Synthesis Using Tert Butyl Oxirane 2 Carboxylate

Role as a Key Building Block in the Construction of Complex Organic Molecules

The utility of tert-butyl oxirane-2-carboxylate as a foundational component in multistep synthesis stems from the predictable reactivity of its epoxide ring. This strained three-membered ring readily undergoes nucleophilic attack, allowing for the regioselective and stereospecific introduction of a wide array of functional groups. This reactivity, combined with the protected carboxylic acid moiety, makes it an ideal starting point for elaborating complex molecular architectures.

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, stable to many reaction conditions used for epoxide manipulation. It can be selectively removed later in a synthetic sequence under specific acidic conditions or via thermal methods. researchgate.net This orthogonality allows chemists to perform extensive modifications on other parts of the molecule before revealing the carboxylic acid for further transformations, such as amide bond formation. Its role is crucial in the synthesis of polyoxygenated seven-membered rings like oxepanes, where it can be incorporated into diepoxide precursors that cyclize under Lewis acid mediation. rsc.org

Table 1: Examples of Complex Molecules and Intermediates Synthesized from this compound

Starting Material Target Molecule/Intermediate Synthetic Application Reference
L-glutamic acid (precursor to a chiral aldehyde) (S)-2-amino-oleic acid Synthesis of non-natural α-amino acids
This compound derivative Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Construction of novel spirocyclic systems

This table showcases the role of the oxirane-2-carboxylate scaffold in building diverse and complex chemical structures.

Synthesis of Biologically Relevant Scaffolds and Advanced Intermediates

The enantiopure forms of this compound are particularly prized for their ability to impart chirality into synthetic targets, a critical aspect for molecules intended for biological applications. Many pharmaceuticals and natural products are active only as a single enantiomer, making asymmetric synthesis an essential discipline in medicinal chemistry.

Precursors to Enantiomerically Pure Amino Acids and Peptidomimetics

One of the most significant applications of this building block is in the synthesis of non-natural, enantiomerically pure α-amino acids. These compounds are of great interest for creating peptidomimetics—molecules that mimic the structure and function of peptides but often have improved stability and bioavailability.

A general and effective methodology has been developed for this purpose. The synthesis can begin with a chiral aldehyde, which can be derived from precursors like L-glutamic acid. This aldehyde undergoes a Wittig reaction with various ylides to generate a diverse range of δ,ε-unsaturated α-amino acids. This strategy was successfully applied to the first synthesis of (S)-2-amino-oleic acid. The use of chiral building blocks derived from this compound ensures the stereochemical integrity of the final amino acid product.

Synthetic Routes to Diverse Heterocyclic Compounds

Heterocyclic compounds form the core of a vast number of pharmaceuticals and agrochemicals. This compound serves as a versatile precursor for a variety of these ring systems through ring-opening and subsequent cyclization strategies.

Notable examples include:

Azaspiro[3.3]heptanes: Efficient and scalable routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This bifunctional scaffold provides a valuable entry point to novel chemical space, offering a structural alternative to commonly used piperidine (B6355638) rings in drug discovery.

Dihydropyrano[2,3-c]pyrroles: Through an organocatalyzed Michael addition and annulation sequence, N-Boc substituted tetramic acids react with benzylidenemalononitrile (B1330407) to form complex fused heterocyclic systems. This demonstrates the power of using the oxirane-derived building block in catalyst-mediated cascade reactions to rapidly build molecular complexity.

Table 2: Examples of Biologically Relevant Scaffolds from this compound Derivatives

Scaffold Class Specific Example Potential Biological Relevance Reference
Non-natural Amino Acids (S)-2-amino-oleic acid Peptidomimetics, Metabolic Probes
Spirocyclic Heterocycles tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Piperidine isosteres in medicinal chemistry

This table highlights the synthesis of scaffolds with significant potential in pharmacology and life sciences.

Development of Novel Synthetic Methodologies Exploiting its Intrinsic Reactivity

The inherent chemical properties of this compound—namely the electrophilicity of the epoxide carbons and the stereochemical information it carries—have been exploited to develop new synthetic methods.

Lewis acid-mediated reactions are a cornerstone of this approach. The coordination of a Lewis acid to the epoxide oxygen activates the ring towards nucleophilic attack, enabling reactions that might otherwise be sluggish or unselective. This strategy is central to the intramolecular cyclization of diepoxides to form larger ring systems like oxepanes, where the regioselectivity of the ring-opening is critical. rsc.org

Furthermore, the compound is a key substrate in multicomponent reactions, which allow for the construction of complex products in a single step from three or more reactants. For instance, the Gewald reaction, a one-pot synthesis of substituted aminothiophenes, can utilize derivatives of this compound to produce highly functionalized heterocyclic products that are valuable in medicinal chemistry.

Exploration of Chiral Auxiliary Applications

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. youtube.com This is a powerful strategy for producing enantiomerically pure compounds. researchgate.netyoutube.com

While chiral auxiliaries are typically derived from inexpensive natural sources like camphor (B46023) or amino acids, the exploration of new auxiliaries is an ongoing area of research. researchgate.net The most effective auxiliaries provide high levels of diastereoselection and are easily cleaved from the product. researchgate.net

In the context of this compound, it is predominantly used as a chiral building block rather than a traditional chiral auxiliary. This means its chiral framework is incorporated directly into the final molecular structure. Its value lies in transferring its inherent chirality to the target molecule. While it directs the stereochemistry of subsequent transformations, it is not typically cleaved off and recycled in the manner of a classic auxiliary like an Evans oxazolidinone. researchgate.net The exploration of its role in asymmetric synthesis, therefore, centers on its powerful application as an integrated source of chirality.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Tert Butyl Oxirane 2 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of tert-butyl oxirane-2-carboxylate derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular skeleton and the assignment of stereochemistry.

In the ¹H NMR spectrum of this compound, the protons of the tert-butyl group are expected to appear as a sharp singlet, typically in the upfield region (around 1.5 ppm), due to the nine equivalent protons. The protons on the oxirane ring would present a more complex splitting pattern, characteristic of a three-membered ring system. These protons are diastereotopic and would appear as distinct multiplets. The chemical shifts and coupling constants (J-values) between these protons are highly informative for determining the relative stereochemistry of the substituents on the oxirane ring.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the two carbons of the oxirane ring. The chemical shifts of the oxirane carbons are particularly diagnostic, typically appearing in the range of 40-60 ppm. For comparison, experimental data for the related compound, tert-butyl glycidyl (B131873) ether, is presented below, which can provide insight into the expected chemical shifts for the tert-butyl and oxirane moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and Experimental Data for Tert-butyl Glycidyl Ether

Compound Nucleus Assignment Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) - Tert-butyl Glycidyl Ether
This compound ¹H -C(CH₃)₃ ~1.5 (s, 9H) 1.19 (s, 9H)
¹H Oxirane CH ~3.5-3.8 (m, 1H) 3.10 (m, 1H)
¹H Oxirane CH₂ ~2.8-3.2 (m, 2H) 2.57 (dd, 1H), 2.76 (dd, 1H)
¹³C -C (CH₃)₃ ~82 Not available in searched sources
¹³C -C(C H₃)₃ ~28 27.5
¹³C C=O ~168 Not Applicable
¹³C Oxirane CH ~50 52.2
¹³C Oxirane CH₂ ~45 44.5

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Experimental data for tert-butyl glycidyl ether is provided for comparative purposes.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its reaction products. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. hmdb.ca

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, a prominent fragmentation pathway is the loss of the tert-butyl group as a stable carbocation, leading to a significant peak at m/z [M-57]⁺. Another characteristic fragmentation is the loss of isobutylene (B52900) (56 Da) via a McLafferty-type rearrangement, resulting in a peak corresponding to the protonated oxirane-2-carboxylic acid. Further fragmentation of the oxirane ring can also occur. The mass spectrum of the related compound, tert-butyl glycidyl ether, also shows a characteristic loss of the tert-butyl group.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z Fragment Ion Structure of Fragment
144 [M]⁺ [C₇H₁₂O₃]⁺
87 [M - C₄H₉]⁺ [C₃H₃O₃]⁺
57 [C₄H₉]⁺ [(CH₃)₃C]⁺

Note: The fragmentation pattern is predicted based on common fragmentation pathways for tert-butyl esters and epoxides.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. For chiral derivatives of this compound, single-crystal X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

This technique is particularly crucial for establishing the absolute stereochemistry (R or S configuration) at the chiral centers of the oxirane ring, which is often essential for understanding the biological activity or stereoselective synthesis of these compounds. While obtaining suitable single crystals for analysis can be a challenge, the resulting crystallographic data provides an unparalleled level of structural detail.

Table 3: X-ray Crystallography Data for this compound Derivatives

Parameter Value
Crystal System Not available in the searched sources
Space Group Not available in the searched sources
Unit Cell Dimensions Not available in the searched sources
Absolute Configuration Not available in the searched sources

Note: No experimental X-ray crystallography data for this compound was found in the searched sources. The table illustrates the type of data that would be obtained from such an analysis.

Advanced Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isomer Separation

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for separating its isomers. These methods are routinely used to monitor reaction progress, identify byproducts, and quantify the enantiomeric excess of chiral derivatives.

For HPLC analysis, reversed-phase columns are commonly employed, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector if the molecule contains a chromophore, or a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD). For the separation of enantiomers, chiral HPLC columns are utilized, which can resolve the R and S forms of the molecule.

Gas chromatography is suitable for the analysis of volatile and thermally stable derivatives. The choice of the GC column (e.g., polar or non-polar stationary phase) depends on the specific properties of the analyte. Mass spectrometry is often coupled with GC (GC-MS) to provide both retention time and mass spectral data, allowing for confident peak identification.

Table 4: Example Chromatographic Conditions for the Analysis of Glycidic Esters

Technique Parameter Example Condition for a Related Glycidic Ester
HPLC Column Chiralpak AD-H
Mobile Phase Hexane:Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV
GC-MS Column Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Temperature Program 100°C (1 min), ramp to 300°C at 20°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI)

Note: The conditions provided are for the analysis of a related glycidic ester and serve as a starting point for method development for this compound.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the spectrum would be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkage of the oxirane ring would also be visible, usually in the 1000-1300 cm⁻¹ range. The presence of the oxirane ring can be confirmed by the characteristic C-H stretching vibrations of the ring protons and the ring breathing vibrations. The tert-butyl group would show characteristic C-H stretching and bending vibrations.

Table 5: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (alkane) Stretching 2850-3000
C=O (ester) Stretching 1730-1750
C-O (ester) Stretching 1150-1250
Oxirane C-O-C Asymmetric Stretch ~1250
Oxirane C-H Stretching ~3050

Note: Expected wavenumbers are based on standard FT-IR correlation tables and data from related compounds. researchgate.net

Green Chemistry and Sustainable Approaches in Oxirane 2 Carboxylate Synthesis

Application of Green Chemistry Principles to Oxirane Ring Synthesis

The twelve principles of green chemistry provide a guide for chemists to reduce the environmental impact of chemical production. nih.gov The synthesis of the oxirane ring, a key functional group in many organic molecules, can be made more sustainable by adhering to these principles.

Key principles applicable to oxirane synthesis include:

Prevention of Waste: Designing synthetic pathways that minimize the generation of waste products is a primary goal. nih.gov This can be achieved through high-yield reactions and the use of catalytic processes.

Use of Catalysts: Catalysts are preferred over stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. nih.gov For instance, the epoxidation of olefins can be achieved using various catalytic systems.

Use of Safer Solvents and Auxiliaries: Many traditional organic solvents are hazardous. Green chemistry encourages the use of safer alternatives like water, supercritical fluids (e.g., CO2), or performing reactions in solvent-free conditions. nih.gov

Design for Energy Efficiency: Synthetic methods should be designed to minimize energy consumption. This includes conducting reactions at ambient temperature and pressure whenever possible. nih.gov Light-driven reactions, for example, can offer unique reactivity under mild conditions. oup.com

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources rather than depleting fossil fuels is a cornerstone of sustainability. nih.gov

Reduction of Derivatives: Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and generate waste. nih.gov One-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, are an effective way to achieve this.

Simple, one-pot procedures for epoxide synthesis have been developed that offer considerable advantages over traditional methods by being inexpensive and allowing for the recovery and reuse of by-products. Furthermore, the use of CO2, an abundant and low-toxicity C1 resource, in reactions like the carboxylation of epoxides to form hydroxy acids, highlights the move towards more sustainable feedstocks, although these reactions can require specific conditions to overcome the high stability of CO2. oup.combeilstein-journals.org

Atom Economy and E-Factor Analysis of Synthetic Routes to Tert-butyl Oxirane-2-Carboxylate

Two important metrics for evaluating the sustainability of a chemical process are atom economy and the Environmental Factor (E-Factor).

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy indicates a greener process with less waste.

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a more environmentally acceptable process.

A common route to synthesize this compound is the epoxidation of tert-butyl acrylate (B77674). The reaction typically involves an oxidizing agent, such as a peroxy acid (like m-CPBA) or a hydroperoxide in the presence of a catalyst.

Table 1: Theoretical Atom Economy and E-Factor for Epoxidation of Tert-butyl Acrylate

ParameterDescriptionValue/Formula
Reactants
Tert-butyl acrylateC₇H₁₂O₂Molecular Weight: 128.17 g/mol
m-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃Molecular Weight: 172.57 g/mol
Products
This compoundC₇H₁₂O₃Molecular Weight: 144.17 g/mol
m-Chlorobenzoic acid (by-product)C₇H₅ClO₂Molecular Weight: 156.57 g/mol
Atom Economy (MW of desired product / Sum of MW of all reactants) x 100%(144.17 / (128.17 + 172.57)) x 100% = 47.9%
E-Factor (Total mass of waste / Mass of product)Assuming 100% yield: 156.57 / 144.17 = 1.086

This is a theoretical calculation. Actual E-Factors would be higher, accounting for solvent losses, catalyst, and workup materials.

This analysis reveals that even with a high-yielding reaction, the atom economy is less than 50%, and a significant amount of waste is generated as a by-product. Greener alternatives aim to improve these metrics, for example, by using catalytic oxygen or hydrogen peroxide as the oxidant, where the only by-product is water, leading to a much higher atom economy and a lower E-Factor.

Mechanochemical Synthesis as a Sustainable Alternative

Mechanochemistry is an emerging area of green chemistry that utilizes mechanical energy (e.g., grinding, milling) to induce chemical reactions, often in the absence of a solvent or with minimal amounts. This approach can lead to higher yields, shorter reaction times, and different product selectivity compared to traditional solution-phase synthesis.

The key advantages of mechanochemical synthesis include:

Reduced Solvent Use: Minimizing or eliminating solvents reduces waste, cost, and hazards associated with volatile organic compounds.

Enhanced Reactivity: The high local temperatures and pressures generated during milling can overcome activation barriers and drive reactions that are difficult in solution.

Access to Novel Materials: Mechanochemistry can enable the synthesis of polymorphs or materials that are inaccessible through conventional methods.

While specific research on the mechanochemical synthesis of this compound is not widely published, the principles of mechanochemistry represent a promising sustainable alternative for various organic transformations, including epoxidations. The application of this solvent-free technique could significantly reduce the environmental footprint of oxirane synthesis.

Role of Catalysis (e.g., Organocatalysis, Biocatalysis) in Environmentally Benign Oxirane Synthesis

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste. nih.gov Various catalytic strategies are being explored for the environmentally benign synthesis of oxiranes and related compounds.

Organocatalysis: This branch of catalysis uses small organic molecules to accelerate chemical reactions. For reactions involving epoxides, cooperative catalysis using a Lewis acid (like an iron salt) and an amine (an organocatalyst) has been shown to enhance activity and selectivity in ring-opening reactions. rsc.org This approach activates both the epoxide and the nucleophile simultaneously.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity (chemo-, regio-, and enantioselectivity) under mild reaction conditions (ambient temperature and pressure, neutral pH). mdpi.com Hydrolases, for instance, can catalyze reactions in a highly specific manner, avoiding the need for protecting groups and reducing waste. mdpi.com While direct biocatalytic epoxidation of tert-butyl acrylate is an area for further research, the principles of biocatalysis are being applied to create a wide range of bio-based chemicals and polymers. mdpi.com

Heterogeneous Catalysis: Using solid catalysts that are in a different phase from the reactants offers significant advantages, including easy separation of the catalyst from the reaction mixture, which allows for catalyst recycling and simplifies product purification. Layered metal carboxylates and modified ion-exchange resins have been developed as heterogeneous catalysts for the epoxidation of olefins. osti.govnih.gov

Photocatalysis: Light-driven reactions can provide the energy to generate highly reactive species under mild conditions. oup.com The light-driven carboxylation of epoxides is an example of how photocatalysis can be used to fix CO2 into valuable chemical products. oup.com

Table 2: Comparison of Catalytic Approaches in Oxirane Synthesis and Related Reactions

Catalysis TypeCatalyst ExampleAdvantagesApplication Example
Organocatalysis Amines (e.g., Pyridine, DMAP)Metal-free, enhances activity and selectivity in cooperative systems.Cooperative catalysis with Lewis acids for epoxide ring-opening. rsc.org
Biocatalysis Hydrolases, PeroxidasesHigh selectivity, mild reaction conditions, biodegradable.Synthesis of polymers and specialty chemicals. mdpi.com
Heterogeneous Catalysis Molybdenum on ion-exchange resin, Layered metal carboxylatesEasy separation and recycling, improved process efficiency.Epoxidation of propylene (B89431) and other olefins. osti.govnih.gov
Photocatalysis Organic Dyes (e.g., 4DPAIPN)Uses light as an energy source, mild reaction conditions.Light-driven ring-opening carboxylation of epoxides with CO₂. oup.com

By leveraging these diverse catalytic strategies, the synthesis of this compound and other valuable oxiranes can be shifted towards more sustainable and environmentally responsible manufacturing processes.

Q & A

What are the recommended safety protocols for handling tert-butyl oxirane-2-carboxylate in laboratory settings?

This compound requires stringent safety measures due to its reactivity and potential hazards. Key protocols include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves must be inspected before use and disposed of properly after contamination .
  • Storage: Store refrigerated in tightly sealed containers, upright, in a dry, well-ventilated area to prevent electrostatic discharge or leakage .
  • Spill Management: Avoid inhalation of vapors. Control spills using inert absorbents and avoid drainage contamination .

How can the molecular structure of this compound be elucidated experimentally?

The compound (C₇H₁₂O₃, MW 144.17 g/mol ) features an oxirane (epoxide) ring and a tert-butyl ester group. Structural confirmation involves:

  • Spectroscopy:
    • NMR: ¹H and ¹³C NMR to identify epoxide protons (δ 3.5–4.5 ppm) and tert-butyl carbons (δ 25–30 ppm).
    • IR: Peaks at ~1250 cm⁻¹ (C-O ester) and ~850 cm⁻¹ (epoxide ring) .
  • X-ray Crystallography: For absolute stereochemical assignment, particularly if chiral centers are present .

What synthetic routes are effective for preparing this compound?

Common methods include:

  • Epoxidation of Alkenes: Reaction of tert-butyl acrylate derivatives with peracids (e.g., m-CPBA) under controlled temperatures (0–25°C) to form the epoxide .
  • Carboxylation of Oxiranes: Use of tert-butyl chloroformate with epoxide precursors in the presence of bases like triethylamine .

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
Epoxidationm-CPBA, CH₂Cl₂, 0°C65–7595
Carboxylationtert-butyl chloroformate, Et₃N70–8097

How does this compound participate in nucleophilic ring-opening reactions?

The epoxide ring is highly reactive toward nucleophiles, enabling diverse functionalization:

  • Mechanism: Nucleophilic attack at the less hindered epoxide carbon, followed by proton transfer.
  • Examples:
    • Amines: Form β-amino alcohols (e.g., for drug intermediate synthesis) .
    • Thiols: Yield thioether derivatives for polymer crosslinking .
  • Optimization: Use polar aprotic solvents (e.g., THF) and catalytic Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity .

What analytical techniques are suitable for monitoring this compound stability under varying conditions?

  • HPLC-MS: Track degradation products (e.g., hydrolysis to carboxylic acids) in aqueous buffers .
  • TGA/DSC: Assess thermal stability; decomposition typically occurs above 150°C .
  • Kinetic Studies: Monitor epoxide ring-opening rates using in-situ FTIR under controlled pH and temperature .

How can contradictions in reported reactivity data for this compound be resolved?

Discrepancies often arise from:

  • Solvent Effects: Reactivity in polar vs. nonpolar solvents (e.g., THF vs. toluene) alters activation energy .
  • Impurity Interference: Trace water or acids accelerate hydrolysis, skewing results. Use Karl Fischer titration to verify anhydrous conditions .
  • Method Validation: Reproduce experiments with standardized protocols (e.g., fixed molar ratios, purity ≥95% ).

What role does this compound play in medicinal chemistry research?

It serves as a versatile intermediate:

  • Prodrug Design: The tert-butyl ester enhances lipophilicity for cell membrane penetration, hydrolyzing in vivo to active carboxylic acids .
  • Enzyme Inhibitors: Epoxide derivatives interact with catalytic residues in proteases or kinases .
  • SAR Studies: Modifications at the epoxide or ester group optimize binding affinity and selectivity .

What strategies mitigate racemization during stereospecific reactions involving this compound?

  • Chiral Catalysts: Use Sharpless epoxidation conditions (Ti(OiPr)₄, chiral tartrate ligands) for enantioselective synthesis .
  • Low-Temperature Reactions: Conduct reactions below –20°C to suppress thermal racemization .
  • Protecting Groups: Introduce bulky groups (e.g., trityl) to sterically hinder epoxide ring inversion .

How can computational methods enhance the study of this compound’s reactivity?

  • DFT Calculations: Predict transition states and regioselectivity in ring-opening reactions (e.g., nucleophile attack preferences) .
  • MD Simulations: Model solvation effects and interactions with biological targets (e.g., enzyme active sites) .
  • QSPR Models: Corrate electronic parameters (Hammett σ) with reaction rates for predictive synthesis .

What are the environmental implications of this compound in laboratory waste streams?

  • Degradation Pathways: Hydrolyzes to tert-butanol and oxirane-2-carboxylic acid, which are biodegradable under aerobic conditions .
  • Waste Treatment: Neutralize with dilute NaOH before disposal to accelerate hydrolysis and reduce ecotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.